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Compound of Interest

Compound Name:
5-Fluoro-2-

(methylsulfonyl)pyrimidine

Cat. No.: B1593816 Get Quote

An In-Depth Technical Guide to 5-Fluoro-2-(methylsulfonyl)pyrimidine: Properties,

Synthesis, and Applications in Drug Discovery

Executive Summary
5-Fluoro-2-(methylsulfonyl)pyrimidine is a pivotal heterocyclic building block in modern

medicinal chemistry. Characterized by a molecular weight of 176.17 g/mol and the chemical

formula C₅H₅FN₂O₂S, its strategic importance lies in the unique reactivity conferred by the

methylsulfonyl group. This functional group acts as an outstanding leaving group in nucleophilic

aromatic substitution (SₙAr) reactions, providing a highly efficient and regioselective method for

introducing the 5-fluoropyrimidine scaffold into complex molecules. This guide offers a

comprehensive overview of its physicochemical properties, provides a validated synthesis

protocol, elucidates its chemical reactivity, and explores its applications in the development of

targeted therapeutics. Detailed analytical methods for quality control and essential safety

protocols are also presented for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics
The structural and chemical identity of 5-Fluoro-2-(methylsulfonyl)pyrimidine is fundamental

to its application. The electron-withdrawing nature of both the fluorine atom and the

methylsulfonyl group, combined with the inherent electron deficiency of the pyrimidine ring,

makes the C2 position exceptionally susceptible to nucleophilic attack.
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Property Value Source

IUPAC Name
5-fluoro-2-

(methylsulfonyl)pyrimidine
[1]

Molecular Formula C₅H₅FN₂O₂S [1]

Molecular Weight 176.17 g/mol [1]

CAS Number 6090-38-6 [1][2]

Canonical SMILES
CS(=O)

(=O)C1=NC=C(C=N1)F
-

Appearance
White to off-white crystalline

powder
General knowledge

Synthesis and Mechanistic Rationale
The most common and industrially scalable synthesis of 5-Fluoro-2-
(methylsulfonyl)pyrimidine involves a two-step process starting from 2-chloro-5-

fluoropyrimidine. This method is preferred for its high yields and the ready availability of starting

materials.

Step 1: Thioether Formation. The process begins with the nucleophilic substitution of the

chlorine atom on 2-chloro-5-fluoropyrimidine with a methylthiolate source, such as sodium

thiomethoxide. This reaction is typically rapid and efficient.

Step 2: Oxidation. The resulting 5-fluoro-2-(methylthio)pyrimidine is then oxidized to the target

sulfone. This transformation is critical as it converts the methylthio group, a poor leaving group,

into the highly activated methylsulfonyl group. Reagents like meta-chloroperoxybenzoic acid

(m-CPBA) or potassium peroxymonosulfate (Oxone®) are commonly employed. The choice of

oxidant and careful control of reaction temperature are crucial to prevent over-oxidation or side

reactions.
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Synthesis Workflow

Starting Material:
2-Chloro-5-fluoropyrimidine

Step 1: Thioether Formation
(e.g., NaSMe, DMF)

Intermediate:
5-Fluoro-2-(methylthio)pyrimidine

Step 2: Oxidation
(e.g., m-CPBA, DCM)

Crude Product:
5-Fluoro-2-(methylsulfonyl)pyrimidine

Purification
(Recrystallization or Chromatography)

Final Product (Purity >98%)

Analytical QC
(LC-MS, NMR)

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of 5-Fluoro-2-(methylsulfonyl)pyrimidine.
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Experimental Protocol: Oxidation of 5-Fluoro-2-
(methylthio)pyrimidine
This protocol describes the conversion of the thioether intermediate to the final sulfone product.

Dissolution: Dissolve 5-Fluoro-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent such as

dichloromethane (DCM) or ethyl acetate in a round-bottom flask equipped with a magnetic

stirrer.

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is a critical

step to control the exothermicity of the oxidation reaction.

Reagent Addition: Slowly add a solution or suspension of m-CPBA (approx. 2.2 eq) in the

same solvent portion-wise over 30-60 minutes, ensuring the internal temperature does not

exceed 10 °C. The use of a slight excess of the oxidant ensures complete conversion.

Reaction Monitoring: Allow the reaction to stir at 0-5 °C and monitor its progress by Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until

the starting material is fully consumed (typically 2-4 hours).

Quenching: Once complete, quench the excess oxidant by adding a saturated aqueous

solution of sodium thiosulfate or sodium bisulfite. Stir for 15 minutes.

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially

with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid)

and brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethanol/water or isopropanol) or by flash column chromatography to afford the final product

with high purity.

Chemical Reactivity: The Methylsulfonyl Group as a
Superior Leaving Group
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The utility of 5-Fluoro-2-(methylsulfonyl)pyrimidine in drug discovery stems almost entirely

from the exceptional reactivity of the C2 position towards nucleophiles via the Nucleophilic

Aromatic Substitution (SₙAr) mechanism.[3]

Causality of Reactivity:

Ring Activation: The pyrimidine ring is inherently electron-deficient. This deficiency is further

amplified by the fluorine atom at the C5 position.

Leaving Group Ability: The methylsulfonyl (-SO₂Me) group is a powerful electron-withdrawing

group via both induction and resonance. This strongly stabilizes the intermediate

Meisenheimer complex formed during nucleophilic attack. Furthermore, the resulting

methylsulfinate anion (MeSO₂⁻) is a very stable, and therefore excellent, leaving group.

This combination makes the methylsulfonyl group a significantly better leaving group than

halogens (e.g., Cl, Br) in this context, often allowing reactions to proceed under milder

conditions with a broader range of nucleophiles (e.g., amines, thiols, alcohols), leading to

higher yields and cleaner conversions.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Applications in Medicinal Chemistry and Drug
Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

FDA-approved drugs for a wide range of diseases.[4][5] Fluorinated pyrimidines, in particular,

are cornerstones of anticancer therapy, with 5-Fluorouracil being a prominent example.[6][7][8]

5-Fluoro-2-(methylsulfonyl)pyrimidine serves as a high-value intermediate for synthesizing

complex drug candidates. Its primary role is to facilitate the coupling of the 5-fluoropyrimidine

moiety with other fragments, typically those containing a primary or secondary amine. This

reaction is a key step in the synthesis of numerous kinase inhibitors, GPCR modulators, and

other targeted agents where the pyrimidine ring acts as a crucial hinge-binding element or a

scaffold for further functionalization.[9] For instance, structures bearing a methylsulfonyl-

activated phenyl or heterocyclic ring have been instrumental in developing potent and selective

enzyme inhibitors.[10]
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Analytical and Quality Control Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 5-
Fluoro-2-(methylsulfonyl)pyrimidine before its use in synthesis. A combination of

chromatographic and spectroscopic techniques is employed.

Analytical Workflow

Sample Preparation
(Dissolve in MeCN/H₂O)

LC-MS Analysis

Data Acquisition
(UV Chromatogram & Mass Spectrum)

Data Processing

Purity Assessment
(% Area from UV)

Identity Confirmation
(Expected Mass [M+H]⁺)

Certificate of Analysis

Click to download full resolution via product page

Caption: Standard workflow for the quality control analysis of the final product.
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Protocol: Purity and Identity Verification by LC-MS
System: A High-Performance Liquid Chromatography (HPLC) system coupled with a UV

detector and a Mass Spectrometer (MS).

Column: A reverse-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm) is standard. The

nonpolar stationary phase effectively retains the molecule for separation.

Mobile Phase: A gradient elution is typically used for optimal separation of the main

compound from any impurities.

Solvent A: 0.1% Formic Acid in Water

Solvent B: 0.1% Formic Acid in Acetonitrile

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to

initial conditions and equilibrate.

Flow Rate: 1.0 mL/min.

UV Detection: Monitor at 254 nm, where the pyrimidine chromophore exhibits strong

absorbance.

MS Detection: Use positive electrospray ionization (ESI+) mode. The expected mass to be

detected for the protonated molecule [M+H]⁺ is 177.02.

Data Analysis:

Purity: Calculate the area percentage of the main peak in the UV chromatogram. The

acceptance criterion is typically ≥98%.

Identity: Confirm the presence of the peak corresponding to m/z 177.02 in the mass

spectrum.

NMR Spectroscopy: For unambiguous structural confirmation, ¹H, ¹³C, and ¹⁹F NMR

spectroscopy are indispensable. The spectra will show characteristic shifts and coupling

constants for the pyrimidine ring protons, the methyl group, and the fluorine atom, confirming

the regiochemistry and overall structure.
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Safety, Handling, and Storage
As with any active chemical reagent, proper safety protocols must be strictly followed. The

information below is a summary based on typical Safety Data Sheets (SDS) for this class of

compounds.[2][11]

Handling Precautions:

Use only under a certified chemical fume hood to avoid inhalation of dust or vapors.[2][11]

Avoid contact with skin, eyes, and clothing.[2]

Take measures to prevent the build-up of electrostatic charge.[2]

Wash hands thoroughly after handling.[11]

Personal Protective Equipment (PPE):

Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses with side

shields or goggles.[11]

Storage Conditions:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11]

Keep away from heat, sparks, open flames, and strong oxidizing agents.[11]

First Aid Measures:

If Inhaled: Move the person to fresh air.

On Skin Contact: Immediately wash off with plenty of soap and water. Remove

contaminated clothing.[2]

On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses

if present and easy to do so. Continue rinsing.[2]

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2]
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Conclusion
5-Fluoro-2-(methylsulfonyl)pyrimidine is more than just a chemical compound; it is an

enabling tool for innovation in drug discovery. Its well-defined physicochemical properties,

reliable synthetic route, and, most importantly, its superior reactivity in SₙAr chemistry make it

an invaluable building block. For researchers aiming to synthesize novel therapeutics based on

the 5-fluoropyrimidine scaffold, a thorough understanding of this reagent's characteristics and

handling is a prerequisite for success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1593816#5-fluoro-2-methylsulfonyl-pyrimidine-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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